molecular formula C37H55N5O10 B10852060 Nocardimicin A

Nocardimicin A

Cat. No.: B10852060
M. Wt: 729.9 g/mol
InChI Key: LGOZXNLEMXJIMS-UHFFFAOYSA-N
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Description

Nocardimicin A is a siderophore isolated from bacteria of the genus Nocardia . This compound belongs to the nocobactin family of iron-chelating secondary metabolites and has been identified as a potent and selective inhibitor of the muscarinic M3 receptor binding, functioning as an antagonist . The muscarinic M3 receptor is a G-protein-coupled receptor (GPCR) that plays a critical role in smooth muscle contraction, glandular secretion, and other physiological processes, making it a significant target for pharmacological research . The biosynthetic potential of the genus Nocardia is striking, with genomes containing a vast repertoire of biosynthetic gene clusters (BGCs) for compounds like this compound, establishing it as a promising source for novel natural products . Researchers are increasingly interested in exploring such underutilized bacterial genera to address the growing crisis of antimicrobial resistance . As a specialized metabolite from a biosynthetically talented bacterium, this compound offers research value in the fields of neuropharmacology, microbiology, and natural product chemistry. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C37H55N5O10

Molecular Weight

729.9 g/mol

IUPAC Name

[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxododecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate

InChI

InChI=1S/C37H55N5O10/c1-4-5-6-7-8-9-10-21-32(25(2)33(45)38-28-18-13-16-23-42(50)36(28)47)52-37(48)29(19-14-15-22-41(49)26(3)43)39-34(46)30-24-51-35(40-30)27-17-11-12-20-31(27)44/h11-12,17,20,24-25,28-29,32,44,49-50H,4-10,13-16,18-19,21-23H2,1-3H3,(H,38,45)(H,39,46)

InChI Key

LGOZXNLEMXJIMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Microbial Strains and Inoculum Preparation

Nocardicin A is produced by submerged aerobic fermentation of Microtetraspora caesia sp. nov. (ATCC 31724 or 31725) or Nocardia uniformis subsp. tsuyamanensis (ATCC 21806). These strains exhibit distinct temperature tolerances:

  • ATCC 31724 : Optimal growth at 20–55°C, with peak antibiotic production at 25–35°C.

  • ATCC 31725 : Narrower range of 20–50°C, favoring 28–34°C for fermentation.

Seed cultures are prepared by inoculating agar slants into liquid vegetative media containing glycerol (3%), peptones (e.g., Pharmamedia, fish meal), and calcium carbonate (0.6%). After 3 days of incubation at 34°C, the inoculum is transferred to larger fermentation vessels.

Fermentation Medium Composition

The nutrient medium is critical for maximizing Nocardicin A yield. Key components include:

Component Concentration Function
Glycerol3%Carbon source
Pharmamedia1%Nitrogen source (plant-derived peptone)
Fish meal1%Amino acids and micronutrients
CaCO₃0.6%pH stabilization
K₂HPO₄0.1%Phosphate buffer

Antifoaming agents (e.g., soybean oil, silicone) are added to mitigate foam formation during aeration.

Fermentation Conditions and Monitoring

Fermentation occurs under aerobic conditions with agitation (250 rpm) and controlled parameters:

Parameter Optimal Range Impact on Yield
Temperature25–35°CHigher temperatures reduce production
pH6.0–8.5Alkaline shift (pH 8.5) correlates with peak titers
Duration5–7 daysProlonged fermentation risks degradation

Nocardicin A production is monitored via bioassay using Pseudomonas aeruginosa PA-49, which is sensitive to β-lactams. Titers typically reach 150–200 µg/mL under optimal conditions.

Biosynthetic Pathway and Genetic Engineering

Nonribosomal Peptide Synthetase (NRPS) Assembly

Nocardicin A is synthesized via a tripeptide backbone (HPG-Ser-HPG) assembled by NRPS enzymes. The biosynthetic gene cluster includes:

  • NocA/NocB : NRPS modules responsible for HPG incorporation.

  • NocL : Cytochrome P450 enzyme that oxidizes the 2′-amine of nocardicin C to form the oxime moiety in Nocardicin A.

  • NocK : Putative esterase hypothesized to facilitate β-lactam ring formation, though its exact role remains under investigation.

Mutational Analysis of Key Genes

Disruption of nocL in N. uniformis abolishes Nocardicin A production, confirming its essential role in oxime formation. In contrast, nocK knockouts still produce Nocardicin A but at reduced yields, suggesting auxiliary functions in precursor trafficking or stability.

Isolation and Purification of Nocardicin A

Primary Recovery from Fermentation Broth

Post-fermentation, the broth is filtered to separate mycelia from the supernatant. Nocardicin A is extracted using a combination of solvent and adsorption techniques:

  • Mycelial Extraction : Mycelial cake is washed with methanol (2 × 1 L per 4 L broth) to recover intracellular antibiotic.

  • Broth Filtrate Processing : The supernatant is adjusted to pH 8.2 and washed with ethyl acetate to remove lipids.

Chromatographic Purification

The crude extract undergoes multistep chromatography:

Step Conditions Outcome
Diaion HP-20 Resin Elution with 30% aqueous methanolRemoves pigments and polar impurities
Activated Carbon Adsorption at pH 4, elution with 80% acetoneConcentrates Nocardicin A
Final Crystallization Acidification to pH 2.0, refrigerationYields colorless powder (35–80 mg/L)

Comparative Analysis of Strains and Yields

Strain Fermentation Duration Max Titer (µg/mL) Purified Yield (mg/L)
M. caesia ATCC 317246 days15035
M. caesia ATCC 317255 days20080

ATCC 31725 demonstrates superior productivity, likely due to enhanced precursor flux or reduced protease activity .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Nocardicin A undergoes concurrent hydrolysis of its β-lactam ring and oxime group under acidic conditions. Kinetic studies in sulfuric acid reveal distinct reaction pathways:

  • β-Lactam hydrolysis occurs faster in moderately concentrated sulfuric acid (40–70% w/w), with a rate constant 2–3 times higher than oxime hydrolysis .

  • Oxime hydrolysis dominates spectral changes observed during the reaction, generating a nitroso intermediate .

Table 1: Kinetic Parameters for Acid Hydrolysis

Reaction ComponentRate Constant (k, s⁻¹)Acid Concentration (H₂SO₄, %)
β-Lactam ring1.8 × 10⁻⁴60%
Oxime group6.7 × 10⁻⁵60%

The stability of the oxime group is attributed to intramolecular hydrogen bonding between the oxime hydroxyl and the adjacent amide carbonyl, stabilizing the syn-configuration .

Enzymatic Hydrolysis by β-Lactamases

Nocardicin A demonstrates resistance to hydrolysis by β-lactamases compared to penicillins and cephalosporins. Key findings include:

  • Low affinity for enzymes : The Km values for Nocardicin A with E. coli β-lactamases are 10–100× higher than for ampicillin or cefazolin .

  • Slow hydrolysis : Relative hydrolysis rates by plasmid-mediated β-lactamases are <1% compared to cephaloridine .

Table 2: Kinetic Comparison with Other β-Lactams

Enzyme SourceSubstrateKm (μM)Vmax (μmol/min/mg)Relative Hydrolysis (%)
E. coli (plasmid)Nocardicin A2800.0020.8
Ampicillin3.20.12100
P. vulgarisNocardicin A180.0052.5
Cefazolin220.15100

The monocyclic structure and oxime group reduce enzymatic recognition, contributing to its stability .

Stability Under Physiological Conditions

Nocardicin A exhibits moderate stability in bacterial culture fluids:

  • Resistance to inactivation : Only a few bacterial strains (e.g., Proteus vulgaris) weakly hydrolyze the β-lactam ring, confirmed by TLC and UV spectral analysis .

  • Media-dependent activity : Sodium chloride and select amino acids antagonize its antibacterial efficacy, though this does not correlate with chemical degradation .

Oxime Group Reactivity

The syn-oxime moiety is critical for antibacterial activity and stability:

  • Oxime hydrolysis under acidic or enzymatic conditions abolishes activity, as shown by the accumulation of nocardicin C (lacking the oxime) in nocL-disrupted N. uniformis mutants .

  • Stereochemical stabilization : Intramolecular hydrogen bonding between the oxime hydroxyl and amide carbonyl pre-organizes the molecule for β-lactamase resistance .

Scientific Research Applications

Antimicrobial Activity

In Vivo Studies : Nocardimicin A exhibits significant therapeutic effects in animal models, particularly in mice infected with gram-negative bacilli. Studies have shown that it is more effective than carbenicillin against infections caused by Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens among others. The drug demonstrated high blood and hepatic levels when administered subcutaneously, indicating strong systemic absorption and efficacy .

In Vitro Studies : The compound has been evaluated for its antimicrobial activity against clinical isolates of various pathogens. Its minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa were found to be approximately twice as potent as carbenicillin. Notably, this compound exhibited no significant activity against Staphylococcus species or Escherichia coli, suggesting a selective profile that could be advantageous in clinical settings .

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µg/ml)Comparison with Carbenicillin
Pseudomonas aeruginosa3.13 - 12.5More potent
Proteus mirabilis3.13 - 12.5More potent
Serratia marcescens12.5 - 50Similar efficacy
Escherichia coli>50No significant activity
Staphylococcus spp.>50No significant activity

Biosynthesis Insights

The biosynthesis of this compound involves complex pathways facilitated by nonribosomal peptide synthetases (NRPSs). Research has identified key genes involved in its production, including nocA and nocB, which encode the NRPSs responsible for assembling the antibiotic's peptide backbone. Understanding these biosynthetic pathways is crucial for developing synthetic routes or enhancing production yields through genetic engineering .

Table 2: Key Genes in this compound Biosynthesis

GeneFunction
nocAEncodes a nonribosomal peptide synthetase
nocBEncodes a second nonribosomal peptide synthetase
nocRPositive regulator of biosynthetic pathway
nocD/EInvolved in tailoring steps of biosynthesis

Applications in Medicine

This compound's unique properties make it a candidate for further research in therapeutic applications:

  • Antibiotic Development : Given its effectiveness against resistant strains, it could serve as a template for new antibiotics targeting gram-negative bacteria.
  • Muscarinic Receptor Modulation : Its inhibition of muscarinic M3 receptors may provide avenues for developing treatments for respiratory and gastrointestinal disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nocardimicin A shares a conserved framework with other nocardimicin analogs and nocobactin-type siderophores. Below is a detailed comparison based on molecular features, biological activities, and structural variations:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Molecular Formula Key Structural Features Biological Activity Source Organism Reference
This compound C42H62N5O10Ga Hydroxamate groups, C14 fatty acid chain Anti-BCG (MIC = 25 μM) Nocardia sp. XJ31
Nocardimicin G C40H63O10N5 N-acetyl group, shorter fatty acid chain (C12) M3 receptor inhibition (Ki = 0.44 mM) Nocardia nova JCM 6044
Nocardimicin H C44H71O10N5 N-formyl group, C16 fatty acid chain M3 receptor inhibition (Ki = 0.37 mM) Nocardia nova JCM 6044
Nocardimicin B C40H60N5O10Ga Similar to A but with C12 chain Anti-BCG (MIC = 25 μM) Nocardia sp. XJ31
Nocardimicin D C44H66N5O10Ga C16 chain, modified hydroxamate Anti-BCG (MIC = 25 μM) Nocardia sp. XJ31
Brasilibactin A C46H70N5O10Ga Extended C18 chain, methylated oxazole Iron uptake, structural analog N. cyriacigeorgica GUH-2

Key Observations :

Structural Variations: Fatty Acid Chain Length: this compound (C14) differs from analogs like Nocardimicin G (C12) and D (C16). Chain length correlates with iron-binding efficiency and membrane permeability . Substituents: Nocardimicin G and H feature N-acetyl and N-formyl groups, respectively, absent in this compound. These modifications influence receptor-binding specificity (e.g., M3 vs. M5 receptor inhibition) .

Biological Activity: Anti-BCG Activity: this compound, B, and D exhibit comparable MIC values (25 μM), suggesting conserved mechanisms of action against mycobacteria . Receptor Binding: Nocardimicin G and H uniquely inhibit muscarinic M3 receptors, a property absent in this compound .

Biosynthetic Pathways: Nocardimicins and brasilibactin A share homologous non-ribosomal peptide synthetase (NRPS) gene clusters, but differ in methylation and acylation steps, explaining structural divergence .

Comparison with Functionally Similar Compounds

This compound is functionally analogous to other hydroxamate siderophores, such as nocobactin and mycobactin, but differs in specificity and structural complexity:

Table 2: Functional Comparison with Other Siderophores

Compound Organism Iron-Binding Groups Pharmacological Role Key Difference from this compound
Nocobactin Nocardia spp. Hydroxamate, citrate Iron acquisition, virulence factor Lacks anti-BCG activity
Mycobactin Mycobacterium spp. Hydroxamate, phenol Host-pathogen iron competition Smaller molecular weight, no fatty chain
Desferrioxamine Streptomyces spp. Hydroxamate Iron overload therapy Linear structure, no peptide backbone

Research Implications and Limitations

  • Pharmacological Potential: this compound’s anti-BCG activity positions it as a lead compound for tuberculosis drug discovery, but its pharmacokinetics (e.g., stability, bioavailability) remain unstudied .
  • Structural-Activity Relationships (SAR): The C14 fatty acid chain in this compound may enhance membrane penetration compared to shorter-chain analogs like Nocardimicin G .
  • Synthetic Challenges: Total synthesis of nocardimicins is complex due to stereochemical diversity, though advances in RCM (ring-closing metathesis) and aldol reactions offer promising routes .

Q & A

Basic Research Questions

Q. How is the structural elucidation of Nocardimicin A performed, and what analytical methods are critical for confirming its molecular framework?

  • Methodological Answer : The structure of this compound is determined using 2D NMR spectroscopy (e.g., ¹H-¹H COSY, HMBC) and high-resolution mass spectrometry (HR-ESI-MS). These techniques identify key functional groups, such as the benzooxazolinate core, fatty acid chains, and lysine-derived subunits. For example, HMBC correlations resolve connectivity between protons and carbons in ambiguous regions, while HR-ESI-MS confirms molecular formulas (e.g., C₄₂H₆₂N₅O₁₀Ga for this compound derivatives) .

Q. What in vitro models are commonly used to evaluate the bioactivity of this compound, and how should controls be designed?

  • Methodological Answer : Standard in vitro assays include antimicrobial susceptibility testing (e.g., MIC determination against Gram-positive bacteria) and cytotoxicity screening using mammalian cell lines. Controls must include solvent-only treatments (e.g., DMSO for compound solubility) and reference antibiotics (e.g., vancomycin). Ensure adherence to preclinical reporting guidelines, such as NIH standards for experimental replication .

Q. How do researchers address variability in this compound production yields across microbial strains?

  • Methodological Answer : Strain optimization involves comparative genomics to identify biosynthetic gene clusters (BGCs) and fermentation condition adjustments (e.g., carbon/nitrogen ratios, pH). Use HPLC or LC-MS to quantify yield differences. Statistical analysis (e.g., ANOVA) should compare ≥3 biological replicates to account for natural metabolic fluctuations .

Advanced Research Questions

Q. What strategies resolve spectral overlap in NMR analysis of this compound derivatives with structural heterogeneity?

  • Methodological Answer : For compounds with variable fatty acid chain lengths (e.g., C₄₆ vs. C₄₂ homologs), employ isotopic labeling (¹³C-glucose in culture media) to enhance signal resolution. Combine selective 1D NOE experiments with HSQC-TOCSY to isolate overlapping proton environments. Computational tools like ACD/Labs or MestReNova assist in peak deconvolution .

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

  • Methodological Answer : Apply contradiction analysis frameworks from qualitative research:

  • Identify principal contradictions : Compare experimental conditions (e.g., bacterial strain selection, compound purity).
  • Contextualize variables : Differences in assay protocols (e.g., broth microdilution vs. agar diffusion) may explain discordant MIC values.
  • Replicate under standardized conditions : Use CLSI guidelines for antimicrobial testing to isolate confounding factors .

Q. What experimental designs are optimal for studying this compound’s mechanism of resistance in target pathogens?

  • Methodological Answer : Use serial passage assays under sub-inhibitory this compound concentrations to induce resistance. Follow with whole-genome sequencing of resistant mutants to identify mutations in putative targets (e.g., cell wall synthesis enzymes). Validate hypotheses via CRISPR-Cas9 knock-in/knockout studies in model organisms (e.g., Bacillus subtilis) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s biosynthetic pathway?

  • Methodological Answer : Combine transcriptomics (RNA-seq of producing strains under varying conditions) with proteomics (LC-MS/MS of enzyme expression) to map regulatory nodes. Phylogenetic analysis of homologous BGCs identifies conserved tailoring enzymes (e.g., cytochrome P450s for hydroxylation). Validate predictions via heterologous expression in Streptomyces hosts .

Methodological Considerations

  • Data Reproducibility : For structural studies, deposit raw NMR spectra and crystallographic data in public repositories (e.g., Zenodo) with detailed acquisition parameters .
  • Ethical Compliance : Preclinical studies involving animal models must follow ARRIVE guidelines, including sample size justification and randomization protocols .

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